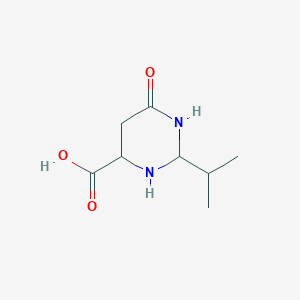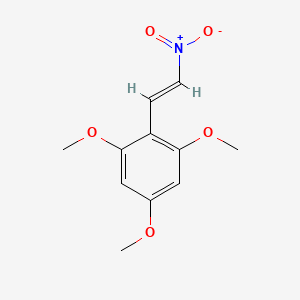
2,4,6-Trimethoxy-beta-nitrostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethoxy-beta-nitrostyrene is an organic compound that belongs to the class of nitrostyrenes It is characterized by the presence of three methoxy groups attached to the benzene ring and a nitro group attached to the styrene moiety
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-Trimethoxy-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired nitrostyrene compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Henry reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,6-Trimethoxy-beta-nitrostyrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminium hydride or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitro compounds or other oxidized derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Reduction: Formation of 2,4,6-Trimethoxy-beta-phenethylamine.
Oxidation: Formation of nitro derivatives or other oxidized products.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
2,4,6-Trimethoxy-beta-nitrostyrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trimethoxy-beta-nitrostyrene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
Beta-Nitrostyrene: A simpler nitrostyrene compound without methoxy groups.
2,5-Dimethoxy-beta-nitrostyrene: A related compound with two methoxy groups on the benzene ring.
Trans-beta-Nitrostyrene: Another nitrostyrene derivative with different substitution patterns.
Uniqueness
2,4,6-Trimethoxy-beta-nitrostyrene is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the benzene ring can lead to distinct properties and applications compared to other nitrostyrene derivatives.
特性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3/b5-4+ |
InChIキー |
URHPFHDNYKOMAI-SNAWJCMRSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


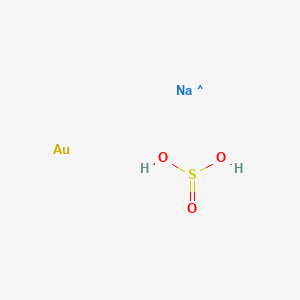
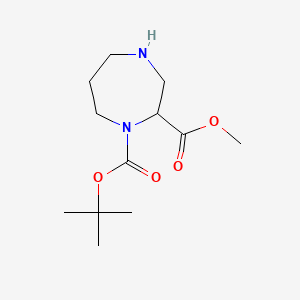

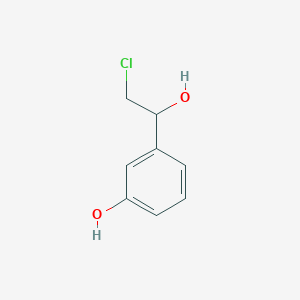
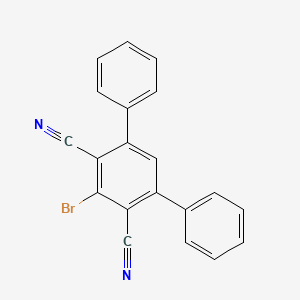
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt](/img/structure/B12333293.png)
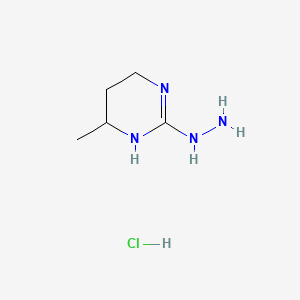
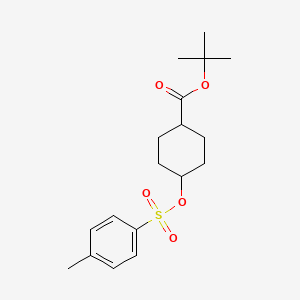
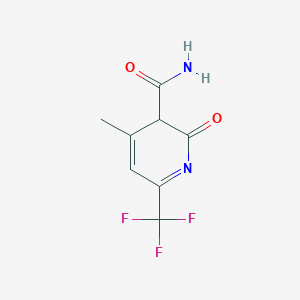
![1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B12333324.png)
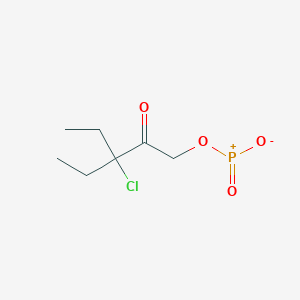
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
